3-(Cyclopentyloxy)propane-1-sulfonyl chloride

Description

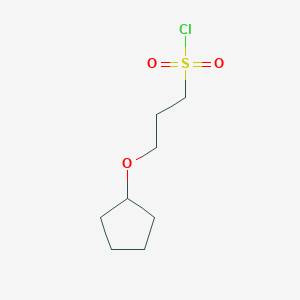

3-(Cyclopentyloxy)propane-1-sulfonyl chloride (CAS 227017-78-9) is an organosulfur compound featuring a cyclopentyl ether group linked to a propane sulfonyl chloride moiety. Its molecular formula is C₈H₁₃ClO₃S, with a molecular weight of 230.71 g/mol. The compound has historically been used as a reactive intermediate in organic synthesis, particularly in sulfonylation reactions for constructing sulfonamides or sulfonate esters. However, as of 2025, this compound is listed as a discontinued product , limiting its accessibility for current research and industrial applications.

Properties

Molecular Formula |

C8H15ClO3S |

|---|---|

Molecular Weight |

226.72 g/mol |

IUPAC Name |

3-cyclopentyloxypropane-1-sulfonyl chloride |

InChI |

InChI=1S/C8H15ClO3S/c9-13(10,11)7-3-6-12-8-4-1-2-5-8/h8H,1-7H2 |

InChI Key |

SSWODYSFDNOPFT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)propane-1-sulfonyl chloride typically involves the reaction of cyclopentanol with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

Cyclopentanol+Propane-1-sulfonyl chloride→3-(Cyclopentyloxy)propane-1-sulfonyl chloride+HCl

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Oxidation: Conversion to sulfonic acids.

Reduction: Formation of sulfides.

Substitution: Reaction with nucleophiles to form sulfonamides and sulfonates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of zirconium tetrachloride.

Reduction: Lithium aluminum hydride.

Substitution: Amines or alcohols under basic conditions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Sulfonamides and sulfonates.

Scientific Research Applications

3-(Cyclopentyloxy)propane-1-sulfonyl chloride is used in various scientific research applications, including:

Organic Synthesis: As a reagent for the synthesis of sulfonamides and sulfonates.

Pharmaceutical Research: In the development of new drugs and therapeutic agents.

Material Science: As a precursor for the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)propane-1-sulfonyl chloride involves the formation of sulfonyl intermediates that can react with various nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in the formation of sulfonamides, the sulfonyl chloride group reacts with amines to form stable sulfonamide bonds .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The cyclopentyl group in the target compound provides intermediate steric hindrance compared to bulkier cyclohexyl derivatives (e.g., 1339575-48-2) and less polarity than oxygen-containing rings (e.g., 1504599-35-2) .

- Aromatic vs. Aliphatic: The phenoxy derivative (1496484-90-2) exhibits higher reactivity due to the electron-withdrawing chlorine substituent, making it more electrophilic than aliphatic analogs .

- Functional Group Diversity : The dimethylsulfamoyl variant (1018251-96-1) introduces a secondary sulfonamide group, enabling dual reactivity in specialized syntheses .

Availability and Handling Considerations

- Active Suppliers : American Elements (1504599-35-2, 1018251-96-1) and Moldb (1496484-90-2) provide high-purity alternatives .

- Safety: Most sulfonyl chlorides require strict handling (e.g., moisture avoidance, PPE). The phenoxy derivative (1496484-90-2) carries specific hazard classifications (GHS pictograms) due to corrosivity .

Biological Activity

3-(Cyclopentyloxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonyl group attached to a cyclopentyl ether, which contributes to its reactivity and biological profile. The compound can be represented as follows:

Research indicates that this compound may act through several mechanisms, including:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit deoxyuridine triphosphatase (dUTPase), an enzyme critical for DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for anticancer therapies .

- Receptor Modulation : Preliminary studies suggest that the compound may interact with various receptors, potentially influencing signaling pathways involved in inflammation and cell proliferation .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Anticancer Agent : Due to its ability to inhibit dUTPase, the compound is under investigation for enhancing the efficacy of existing anticancer drugs .

- Anti-inflammatory Properties : The modulation of receptor activity suggests possible applications in treating inflammatory conditions .

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability in various cancer cell lines, indicating its potential as an anticancer agent .

- In Vivo Models : In animal models, administration of the compound showed significant reductions in tumor size when combined with standard chemotherapy agents. This suggests a synergistic effect that warrants further investigation .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.